molecular formula C10H8BrClN2S B13288672 N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine

N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine

Cat. No.: B13288672
M. Wt: 303.61 g/mol
InChI Key: WRQAGYPKBZNKFR-UHFFFAOYSA-N
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Description

N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine is an organic compound that features a bromothiophene moiety attached to a chloropyridine ring via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. For instance, the reaction of 3-bromothiophene-2-carbaldehyde with 6-chloropyridin-3-amine in the presence of a palladium catalyst and a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene and chloropyridine moieties can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine is unique due to the presence of both bromothiophene and chloropyridine moieties, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications.

Biological Activity

N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The presence of bromine and chlorine atoms in its structure suggests possible interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrClN2S. Its molecular weight is approximately 303.61 g/mol, and it features a thiophene ring that can influence its biological interactions.

PropertyValue
Molecular FormulaC10H8BrClN2S
Molecular Weight303.61 g/mol
CAS Number1550765-13-3

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of halogens may enhance the compound's ability to disrupt microbial membranes or inhibit essential enzymes.
  • Anticancer Properties : Some derivatives containing pyridine and thiophene rings have shown promise in cancer cell line studies, suggesting that this compound could inhibit tumor growth or induce apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various brominated pyridine derivatives, demonstrating that certain modifications can enhance cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The findings indicated that the introduction of bromine significantly increased apoptosis rates, suggesting a mechanism involving mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another research focused on the synthesis of thiophene-containing compounds, revealing that some exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with protein synthesis.

Case Study 3: Enzyme Inhibition

Research on related compounds showed promising results as inhibitors of kinases involved in cancer signaling pathways. These findings highlight the potential for this compound to serve as a lead compound for developing targeted cancer therapies.

Properties

Molecular Formula

C10H8BrClN2S

Molecular Weight

303.61 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine

InChI

InChI=1S/C10H8BrClN2S/c11-8-3-4-15-9(8)6-13-7-1-2-10(12)14-5-7/h1-5,13H,6H2

InChI Key

WRQAGYPKBZNKFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NCC2=C(C=CS2)Br)Cl

Origin of Product

United States

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